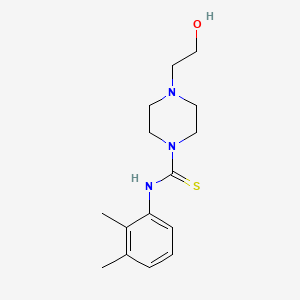

N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide

Description

N-(2,3-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a piperazine-derived carbothioamide featuring a 2,3-dimethylphenyl substituent on the thiourea nitrogen and a 2-hydroxyethyl group on the piperazine ring. This compound belongs to a broader class of piperazine-1-carbothioamides, which are studied for their diverse pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c1-12-4-3-5-14(13(12)2)16-15(20)18-8-6-17(7-9-18)10-11-19/h3-5,19H,6-11H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXSPPFFESYKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 2,3-dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to introduce the 2,3-dimethylphenyl group.

Introduction of the 2-hydroxyethyl Group: The resulting compound is further reacted with ethylene oxide or ethylene glycol to introduce the 2-hydroxyethyl group.

Formation of the Carbothioamide Group: Finally, the compound is treated with thiocarbamoyl chloride or thiourea to introduce the carbothioamide functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 2-hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbothioamide group, converting it to the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Physical Properties

- Molecular Weight : 293.4 g/mol

- Molecular Formula : C15H23N3OS

- CAS Number : 437734-67-3

Pharmacological Studies

N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is studied for its potential pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

- Neuropharmacology : Its structural similarity to known neuroactive compounds positions it as a candidate for investigating effects on neurotransmitter systems, particularly in relation to anxiety and depression .

Synthesis and Derivatives

Research has focused on the synthesis of this compound through various methods, including one-pot reactions that yield high purity and yield rates. The synthesis often involves the reaction of substituted piperazines with thiocarbonyl compounds .

The compound exhibits several biological activities:

- Antimicrobial Properties : Studies indicate that it possesses antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibacterial agent .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers tested its effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity. Further studies are needed to explore its potential as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-1-carbothioamides exhibit significant pharmacological variability depending on substituent modifications. Below is a systematic comparison of the target compound with key analogs:

Substituent Variations on the Aryl Group

N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide

- Structure : Differs in the aryl substituent (3,5-dimethylphenyl vs. 2,3-dimethylphenyl).

- Molecular Weight : 293.43 g/mol (C₁₅H₂₃N₃OS) .

- Key Data : HRMS (ESI) m/z: 293.1562 (calculated), 293.1561 (observed) .

- Activity : Similar lipophilicity but distinct spatial arrangement may alter binding to targets like dopamine receptors or cancer cell lines .

N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide

- Structure : Features a 4-chlorophenyl group and a dihydrobenzo[dioxine] carbonyl substituent.

- Synthesis : Prepared via reaction of p-chloro isocyanate with piperazine derivatives in dichloromethane .

- Activity : Demonstrated anti-hemolytic and anti-PLA2 (phospholipase A2) activity, suggesting broader enzyme inhibition compared to the target compound .

4-(3,5-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide (Compound 31)

Modifications on the Piperazine Ring

N-(3,5-Dimethylphenyl)-4-(3,4-dimethoxybenzyl)piperazine-1-carbothioamide

- Structure : 3,4-Dimethoxybenzyl group replaces hydroxyethyl.

- Molecular Weight : 415.55 g/mol (C₂₂H₂₉N₃O₃S) .

- Activity : Methoxy groups improve solubility but may reduce blood-brain barrier penetration compared to hydroxyethyl .

4-(2-Methoxyphenyl)-N-(3-pyridinyl)piperazine-1-carbothioamide

Structural and Pharmacological Insights

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase metabolic stability but may reduce solubility. Methyl and methoxy groups balance lipophilicity and bioavailability .

- Hydrogen Bonding : The hydroxyethyl group may form stronger hydrogen bonds than methoxy or methyl substituents, influencing target selectivity .

Biological Activity

N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-bacterial, and neuroprotective effects. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 293.4 g/mol. The compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-hydroxyethyl moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.4 g/mol |

| Purity | Typically 95% |

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. Research indicates that the piperazine-1-carbothioamide structure serves as a core pharmacophore in various therapeutic contexts, particularly in anti-fungal and anti-bacterial applications .

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, piperazine derivatives have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro, suggesting their potential for treating inflammatory diseases .

Anti-bacterial Activity

The compound's structural characteristics may also confer anti-bacterial properties. Research indicates that piperazine derivatives can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism has been observed in various studies where related compounds demonstrated efficacy against multiple bacterial strains .

Neuroprotective Effects

Preliminary studies have suggested that this compound may possess neuroprotective properties. The modulation of neurotransmitter systems and inhibition of oxidative stress pathways are potential mechanisms through which this compound could exert protective effects on neuronal cells .

Case Studies

- Study on Anti-inflammatory Properties : A study published in 2022 evaluated the anti-inflammatory effects of several piperazine derivatives, including those similar to this compound. The results indicated a significant reduction in inflammatory markers in treated cell lines compared to controls .

- Neuroprotection Assessment : Another investigation focused on the neuroprotective effects of piperazine-based compounds showed that they could reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests a potential application for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.